molecular formula C8H7N3 B15348696 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine CAS No. 585528-68-3

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine

Cat. No.: B15348696
CAS No.: 585528-68-3
M. Wt: 145.16 g/mol
InChI Key: UJCIGTFJVDMOCI-UHFFFAOYSA-N
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Description

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine is a heterocyclic compound characterized by its fused ring structure, which includes a triazole and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of a triazole derivative with a suitable azepine precursor in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown potential as a bioactive molecule in drug discovery.

  • Medicine: It may have therapeutic applications, such as in the development of new pharmaceuticals.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can be compared to other similar heterocyclic compounds, such as triazoles and azepines. While these compounds share some structural similarities, this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Triazoles

  • Azepines

  • Tetrazines

  • Thiadiazoles

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Properties

CAS No.

585528-68-3

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,4,5-triazatricyclo[7.1.1.02,6]undeca-1(10),3,6,8-tetraene

InChI

InChI=1S/C8H7N3/c1-2-8-10-9-5-11(8)7-3-6(1)4-7/h1-3,5,10H,4H2

InChI Key

UJCIGTFJVDMOCI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C3NN=CN3C1=C2

Origin of Product

United States

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